3-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol
Overview
Description
3-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol is a complex organic compound with the molecular formula C16H12BrN3OS and a molecular weight of 374.26 g/mol . This compound is known for its unique structure, which includes a thiazole ring and a bromophenyl group, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol typically involves the condensation of 3-hydroxybenzaldehyde with 4-(4-bromophenyl)-1,3-thiazol-2-amine . The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
3-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol involves its interaction with specific molecular targets and pathways. The thiazole ring and bromophenyl group contribute to its biological activity by interacting with enzymes and receptors involved in various cellular processes . The compound’s ability to inhibit certain enzymes or bind to specific receptors makes it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the thiazole and bromophenyl groups but lacks the hydrazinylidene and phenol moieties.
Benzaldehyde, 3-hydroxy-, 2-[4-(4-bromophenyl)-2-thiazolyl]hydrazone: Similar structure but different functional groups.
Uniqueness
3-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol is unique due to its combination of a thiazole ring, bromophenyl group, and hydrazinylidene linkage, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-[(E)-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-13-6-4-12(5-7-13)15-10-22-16(19-15)20-18-9-11-2-1-3-14(21)8-11/h1-10,21H,(H,19,20)/b18-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLAJPBTPPXLDB-GIJQJNRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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